6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid
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Overview
Description
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[311]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amine group followed by cyclization and subsequent functional group transformations. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[2.2.2]octane-3-carboxylic acid
- 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-2-carboxylic acid
Uniqueness
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid, also known as a bicyclic compound, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1936652-78-6
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its interaction with receptors, antibacterial properties, and potential as a therapeutic agent.
Research indicates that compounds similar to this compound may act on specific molecular targets, such as receptors involved in neurotransmission and metabolic regulation. For instance, it has been noted for its activity on orexin receptors, which are crucial in regulating sleep-wake cycles and energy homeostasis .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. The following table summarizes the findings from a study evaluating its efficacy:
Bacterial Strain | Inhibition Zone (mm) | Control (Meropenem) |
---|---|---|
Escherichia coli | 15 | 22 |
Staphylococcus aureus | 18 | 25 |
Bacillus subtilis | 12 | 20 |
Serratia marcescens | 14 | 21 |
The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .
Enzyme Inhibition Studies
In addition to its antibacterial properties, the compound has shown promise in enzyme inhibition assays:
Urease Inhibition
The compound was tested for urease inhibition, which is significant in treating conditions like urinary tract infections. The results indicated a percentage inhibition comparable to established urease inhibitors.
Alpha-Amylase Inhibition
Alpha-amylase inhibition was also assessed, revealing that the compound could potentially aid in managing diabetes by regulating carbohydrate metabolism.
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. The compound demonstrated considerable free radical scavenging activity, indicating its potential as an antioxidant agent .
Case Studies and Applications
Several case studies have explored the application of this compound in drug development:
- Case Study on Antimicrobial Agents : A study focused on synthesizing derivatives of this bicyclic structure to enhance its antimicrobial efficacy. The derivatives showed improved activity against resistant bacterial strains.
- Pharmaceutical Development : The compound has been incorporated into various drug formulations aimed at treating neurological disorders due to its interaction with neurotransmitter systems .
- Material Science Applications : Its unique structural features make it a candidate for developing new materials with specific properties beneficial in industrial applications .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-7(10(14)15)5-9(13)6-8/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHJKUNLZISJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.